![molecular formula C11H15NO2S B554655 S-p-Methylbenzyl-L-cysteine CAS No. 42294-52-0](/img/structure/B554655.png)
S-p-Methylbenzyl-L-cysteine
Overview
Description
S-p-Methylbenzyl-L-cysteine is a derivative of cysteine . It is essential for animals with insulin resistance . The molecular formula of S-p-Methylbenzyl-L-cysteine is C11H15NO2S.
Molecular Structure Analysis
The S-p-Methylbenzyl-L-cysteine molecule contains a total of 30 bonds. There are 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .Physical And Chemical Properties Analysis
S-p-Methylbenzyl-L-cysteine has a molecular weight of 225.31 g/mol. More detailed physical and chemical properties could not be found .Scientific Research Applications
Peptide and Protein Synthesis
S-p-Methylbenzyl-L-cysteine, also known as H-Cys(4-Mbzl)-OH, is used in peptide and protein science as a protecting group for cysteine. This compound facilitates the synthesis of complex disulfide-rich peptides and the semi-synthesis of proteins. It also enables peptide/protein labeling both in vitro and in vivo, which is crucial for studying protein structure and function .
Cathepsin K Activity Investigation
In the field of osteoclastogenesis and bone loss research, S-p-Methylbenzyl-L-cysteine derivatives are utilized to develop chemical reagents that can investigate cathepsin K activity. This enzyme plays a significant role in bone resorption, and understanding its activity is vital for developing treatments for bone-related diseases .
Acid Lability Studies
The acid lability of cysteine protecting groups is another area of research where S-p-Methylbenzyl-L-cysteine is relevant. It is used to study the stability of different protecting groups under acidic conditions, which is important for peptide synthesis processes .
Mechanism of Action
Target of Action
It’s known that cysteine derivatives can interact with various proteins and enzymes in the body
Mode of Action
Cysteine derivatives are known to participate in various biochemical reactions, including those involving disulfide bond formation . The presence of the methylbenzyl group may influence the compound’s interactions with its targets .
Biochemical Pathways
S-p-Methylbenzyl-L-cysteine, as a cysteine derivative, may be involved in the metabolism of sulfur-containing compounds . Cysteine S-conjugate β-lyases play important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics, and anticancer agents . .
Pharmacokinetics
Cysteine derivatives are generally well-absorbed and distributed throughout the body . The presence of the methylbenzyl group may influence the compound’s pharmacokinetic properties .
Result of Action
As a cysteine derivative, it may participate in various biochemical reactions and influence cellular processes
Action Environment
The action, efficacy, and stability of S-p-Methylbenzyl-L-cysteine may be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . .
Safety and Hazards
In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPFSZIUBUTNW-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553909 | |
Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-((4-methylbenzyl)thio)propanoic acid | |
CAS RN |
42294-52-0 | |
Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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